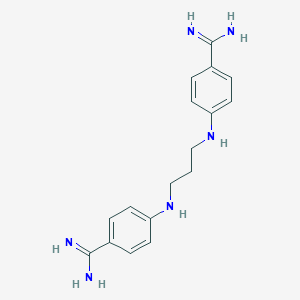
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide', also known as PDI, is a chemical compound that has been widely used in scientific research. PDI is a heterocyclic compound that contains two imine groups and two carboxamide groups. It is a symmetric molecule that has a molecular weight of 306.4 g/mol. PDI is a highly versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.
作用机制
The mechanism of action of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is not well understood. However, it is believed that 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide interacts with proteins through hydrogen bonding and hydrophobic interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to bind to the surface of proteins, altering their conformation and function.
生化和生理效应
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin and trypsin. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been shown to induce the aggregation of proteins, leading to the formation of amyloid fibrils. In addition, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in lab experiments is its versatility. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be easily synthesized and modified to suit specific experimental needs. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is also a highly stable compound that can be stored for long periods of time. However, one limitation of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is its potential toxicity. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in scientific research. One potential application is in the development of new materials, such as hydrogels and polymers. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a cross-linking agent to create new materials with unique properties. Another potential application is in the study of protein-protein interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a fluorescent probe to study the binding of proteins, which may lead to the development of new drugs and therapies. Finally, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide may have potential applications in the treatment of cancer. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies.
合成方法
The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves the reaction of 1,3-diaminopropane and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imide intermediate, which is then reacted with the diamine to form the final product. The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a cross-linking agent in the synthesis of polymers and hydrogels. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
属性
CAS 编号 |
125880-81-1 |
|---|---|
产品名称 |
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide |
分子式 |
C17H22N6 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-[3-(4-carbamimidoylanilino)propylamino]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9,22-23H,1,10-11H2,(H3,18,19)(H3,20,21) |
InChI 键 |
ULZAPTUUAYXQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
其他 CAS 编号 |
125880-81-1 |
同义词 |
4-[3-[(4-carbamimidoylphenyl)amino]propylamino]benzenecarboximidamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



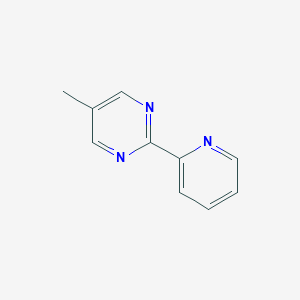
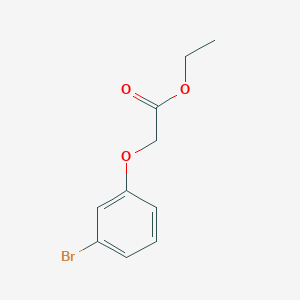
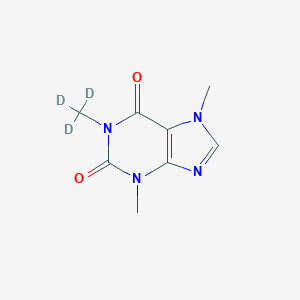
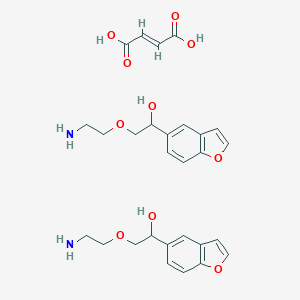
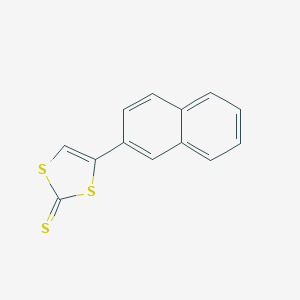
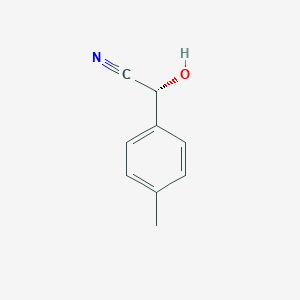
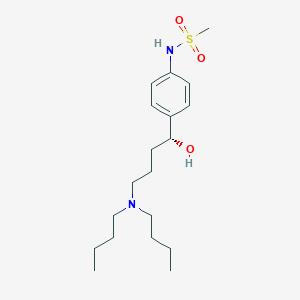
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
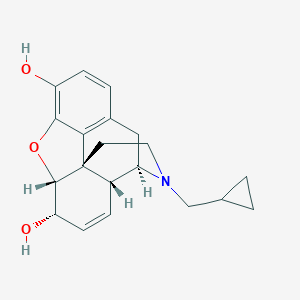
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
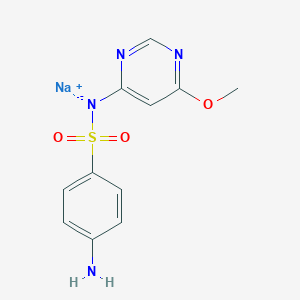
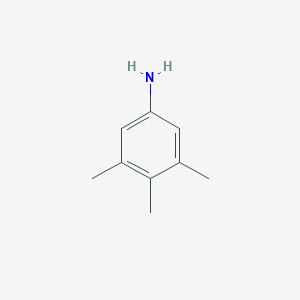
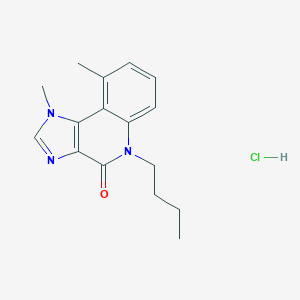
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)